molecular formula C6H6Cl2N2 B1588812 2,4-Dichloro-6-methylpyridin-3-amine CAS No. 179056-98-5

2,4-Dichloro-6-methylpyridin-3-amine

Cat. No. B1588812
CAS RN: 179056-98-5
M. Wt: 177.03 g/mol
InChI Key: BDFQTWLWCYNRBP-UHFFFAOYSA-N
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Description

“2,4-Dichloro-6-methylpyridin-3-amine” is a chemical compound with the molecular formula C6H6Cl2N2. It has a molecular weight of 177.03 . This compound is often used in laboratory settings and in the synthesis of other chemical compounds .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H6Cl2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 177.03 . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Structural Significance

  • Access to 2-Aminopyridines : 2-Aminopyridines serve as fundamental cores for bioactive natural products and medicinally relevant compounds. The synthesis of 6-substituted 2-aminopyridines, like 2,4-Dichloro-6-methylpyridin-3-amine, through reactions between 2,6-dibromopyridine and amines has been emphasized for its high yields and versatility in subsequent C-C cross-coupling reactions, showcasing the chemical's importance in organic synthesis and catalysis (Bolliger, Oberholzer, & Frech, 2011).

  • Catalysis and Complex Formation : The role of this compound in forming trialkyltantalum complexes stabilized by aminopyridinato ligands demonstrates its utility in developing catalysts for polymerization and other chemical transformations. This underlines the compound's significance in materials science and catalysis research (Noor, Kretschmer, & Kempe, 2006).

Applications in Materials Science and Organometallic Chemistry

  • Polymer Synthesis : this compound's derivatives have been explored for their effectiveness in catalyzing polymer synthesis, specifically highlighting the aromatic amine ligand/Copper(I) Chloride system's efficiency in polymerizing 2,6-dimethylphenol to produce poly(2,6-dimethyl-1,4-phenylene ether). This showcases its potential in the development of high-performance polymers (Kim et al., 2018).

  • Coordination Chemistry : The synthesis of new benzo-15-crown-5 ethers featuring salicylic Schiff base substitutions from 2,6-diformylpyridine and derivatives like this compound, leading to complexes with sodium perchlorate, illustrates the application of these compounds in designing new materials for ion recognition and encapsulation. This research contributes significantly to supramolecular chemistry and sensor development (Hayvalı, Hayvalı, Kılıç, Hökelek, & Weber, 2003).

Safety and Hazards

The safety data sheet for a similar compound, “2,4-Dichloro-6-phenylpyrimidine”, indicates that it is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .

properties

IUPAC Name

2,4-dichloro-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFQTWLWCYNRBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442683
Record name 2,4-DICHLORO-6-METHYLPYRIDIN-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179056-98-5
Record name 2,4-DICHLORO-6-METHYLPYRIDIN-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dichloro-6-methyl-3-nitropyridine (30 g, 144.9 mmol) was dissolved in ethanol (300 mL), and Raney nickel (1.50 g, 25.6 mmol) was added to the solution, followed by stirring for 7 hours at 60° C. under hydrogen atmosphere(0.15 MPa). Raney nickel was removed through filtration, and the filtrate was concentrated under reduced pressure. The residue was dissolved in chloroform (60 mL), and the solution was left to stand for one hour. Subsequently, the formed insoluble substance was removed through filtration, and the filtrate was concentrated under reduced pressure, to thereby yield 24.62 g of 3-amino-2,4-dichloro-6-methylpyridine (yield: 96%) as a colorless solid. The product was recrystallized from hexane, to thereby yield colorless crystals.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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